molecular formula C10H6ClF3N2O2 B1422342 Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate CAS No. 658066-43-4

Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate

Cat. No. B1422342
M. Wt: 278.61 g/mol
InChI Key: CKQGKSYLJHXZRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate” is a chemical compound with the CAS Number: 658066-43-4 . It has a molecular weight of 278.62 . This compound is a derivative of pyridine, which is a basic heterocyclic organic compound .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate”, is a topic of interest in the agrochemical and pharmaceutical industries . One method involves the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .


Molecular Structure Analysis

The molecular structure of “Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate” is represented by the InChI Code: 1S/C10H6ClF3N2O2/c1-18-9(17)6(3-15)8-7(11)2-5(4-16-8)10(12,13)14/h2,4,6H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate” is a solid compound with a melting point between 206 - 208°C .

Scientific Research Applications

  • Synthesis of Novel Compounds : This chemical is used in the synthesis of novel compounds and derivatives. For instance, it's utilized in the preparation of various pyrrole systems, offering access to important pyrrole derivatives for further research and development (Dawadi & Lugtenburg, 2011).

  • Knoevenagel Condensations : It has applications in Knoevenagel condensations, a type of chemical reaction used to create carbon-carbon bonds. This process is significant in creating a wide range of organic compounds, including pharmaceuticals and agrochemicals (Gajdoš, Miklovič, & Krutošíková, 2006).

  • Development of Herbicides : This compound is involved in the synthesis and study of herbicidal activity. For example, researchers have explored its role in creating herbicides with specific effects on certain plant species, highlighting its potential in agricultural science (Wang, Sun, & Huang, 2004).

  • Creation of Fluorescent Molecules : In the field of chemistry, it's used for the synthesis of novel fluorescent molecules. These molecules can be used as fluorophores for various applications, including biological imaging and diagnostics (Wu et al., 2006).

  • Formation of Functional Pyrazolo Pyrimidines : The compound is instrumental in the formation of fluorinated pyrido pyrazolo pyrimidines, which are significant in pharmaceutical research due to their potential biological activities (Krishnaiah & Narsaiah, 2001).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Trifluoromethylpyridines, including “Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate”, have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O2/c1-18-9(17)6(3-15)8-7(11)2-5(4-16-8)10(12,13)14/h2,4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQGKSYLJHXZRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)C1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate

Synthesis routes and methods I

Procedure details

Under argon, 116 g of sodium hydride 60% in dispersion in oil (2.91 mol, 1.8 eq.) was suspended in 3 L of DMF. The suspension was cooled down in an ice-water bath. 160 g (1.616 mol, 1.0 eq) of methyl cyanoacetate in solution in 200 mL of DMF was added dropwise under stirring. Temperature rose to 50° C. and hydrogen was released. Once bubbling was over, 350 g (1.616 mol, 1.0 eq) of 2,3-dichloro-5-(trifluoromethyl)-pyridine was added under stirring. The mixture was stirred overnight at room temperature. 50 mL of methanol were added dropwise to quench the reaction. The reaction mixture was poured in 5 L of water. pH was adjusted to 3-4 with concentrated hydrochloric acid.
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
oil
Quantity
2.91 mol
Type
reactant
Reaction Step Three
Quantity
160 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
350 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
3 L
Type
solvent
Reaction Step Eight
Name
Quantity
5 L
Type
solvent
Reaction Step Nine

Synthesis routes and methods II

Procedure details

Under argon, 116 g of sodium hydride 60% in dispersion in oil (2.91 mol, 1.8 eq.) was suspended in 3 L of DMF. The suspension was cooled down in an ice-water bath. 160 g (1.616 mol, 1.0 eq) of methyl cyanoacetate in solution in 200 mL of DMF was added dropwise under stirring. Temperature rose to 50° C. and hydrogen was released. Once bubbling was over, 350 g (1.616 mol, 1.0 eq) of 2,3-dichloro-5-(trifluoromethyl)-pyridine was added under stirring. The mixture was stirred overnight at room temperature. 50 mL of methanol were added dropwise to quench the reaction. The reaction mixture was poured in 5 L of water. pH was adjusted to 3-4 with concentrated hydrochloric acid.
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
oil
Quantity
2.91 mol
Type
reactant
Reaction Step Three
Quantity
160 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
350 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
3 L
Type
solvent
Reaction Step Eight
Name
Quantity
5 L
Type
solvent
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate
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Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate
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Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate
Reactant of Route 6
Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate

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